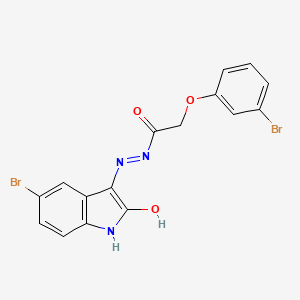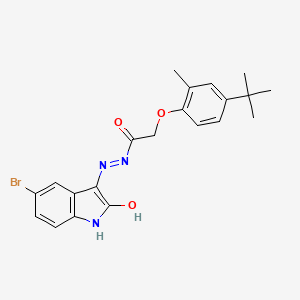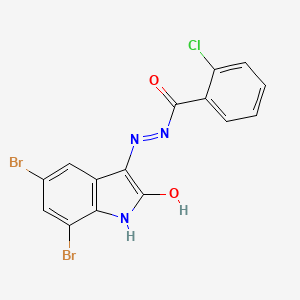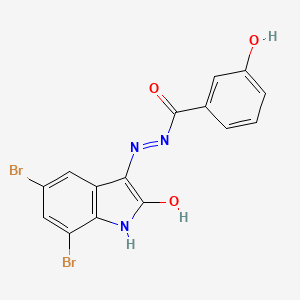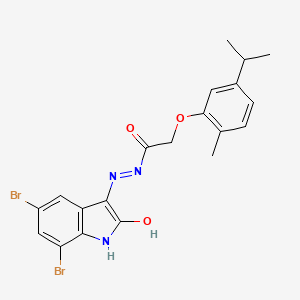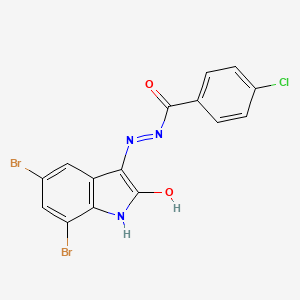
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Descripción general
Descripción
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as DBIBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBIBH is a hydrazone derivative of 5,7-dibromoindoline-2,3-dione, which is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Mecanismo De Acción
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits the activity of PTPs by covalently modifying the active site of the enzyme. PTPs are a family of enzymes that dephosphorylate tyrosine residues on proteins. This dephosphorylation event can either activate or inhibit the signaling pathways in the cell. Inhibiting PTP activity can, therefore, modulate the signaling pathways and affect various cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and physiological effects:
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In neuronal cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide protects against oxidative stress, reduces inflammation, and improves cognitive function. In T cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for lab experiments. It is a highly specific inhibitor of PTPs and has low toxicity. It can be easily synthesized and purified. However, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is to develop water-soluble analogs of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide that can be used in vivo. Another direction is to study the effects of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide on other signaling pathways and cellular processes. Additionally, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the therapeutic potential of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be evaluated in animal models of various diseases.
Aplicaciones Científicas De Investigación
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of PTPs, which are overexpressed in many types of cancer. PTPs play a crucial role in cancer cell survival, proliferation, and metastasis. Therefore, inhibiting PTP activity can be a promising strategy for cancer therapy.
In neurodegenerative diseases, PTPs have been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Therefore, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be a potential therapeutic agent for neurodegenerative diseases.
In autoimmune disorders, PTPs play a critical role in regulating the immune response. 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of PTPs in T cells, which are involved in the pathogenesis of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Therefore, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be a potential therapeutic agent for autoimmune disorders.
Propiedades
IUPAC Name |
4-chloro-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQOKZMYJEKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



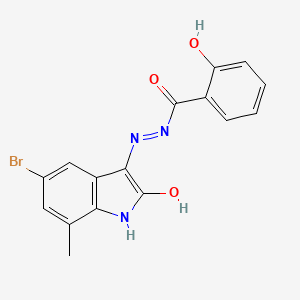

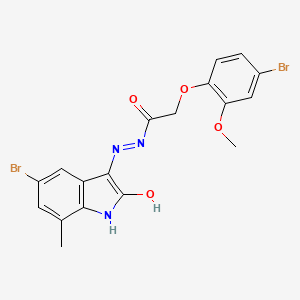
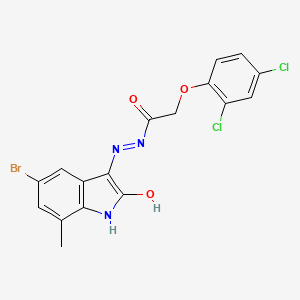

![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1,2-phenylene dibenzoate](/img/structure/B3744171.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B3744179.png)

